Home > Products > Screening Compounds P76862 > PR1 leukemia peptide vaccine
PR1 leukemia peptide vaccine - 182253-77-6

PR1 leukemia peptide vaccine

Catalog Number: EVT-1181034
CAS Number: 182253-77-6
Molecular Formula: C45H79N11O15
Molecular Weight: 1014.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PR1 leukemia peptide vaccine is under investigation in clinical trial NCT00513578 (Vaccine Therapy and GM-CSF in Treating Patients With Low-Risk or Intermediate-Risk Myelodysplastic Syndrome).
PR1 Leukemia Peptide Vaccine is a cancer vaccine containing PR1, a 9 amino-acid human leukocyte antigen (HLA)-A2 restricted peptide derived from proteinase 3, with potential immunotherapeutic activity. Vaccination with PR1 leukemia peptide vaccine may stimulate the host immune system to mount a cytotoxic T lymphocyte (CTL) response against tumor cells expressing proteinase 3, resulting in tumor cell lysis. Often overexpressed in leukemic cells, proteinase 3 is a serine proteinase that activates progelatinase A and is involved in angiogenesis and metastasis.
Source and Classification

PR1 is classified as a human leukocyte antigen-A2-restricted peptide. It is specifically recognized by T cells in individuals expressing the HLA-A2 antigen. The peptide's immunogenicity has been demonstrated through various clinical trials, indicating its potential as a therapeutic vaccine for myeloid malignancies .

Synthesis Analysis

The synthesis of the PR1 peptide vaccine involves several critical steps:

  1. Peptide Synthesis: The PR1 peptide (VLQELNVTV) is synthesized using solid-phase peptide synthesis techniques to ensure high purity and yield. This process typically involves coupling amino acids sequentially to form the desired peptide chain.
  2. Quality Control: The synthesized peptides are produced to Good Manufacturing Practice standards by specialized companies such as NeoMPS, Inc. Peptides undergo rigorous quality assurance checks to confirm their identity and purity before use in clinical settings .
  3. Formulation: The synthesized PR1 peptide is reconstituted in dimethyl sulfoxide and mixed with an adjuvant (Montanide ISA-51 VG) to enhance immune response. This creates a water-in-oil emulsion that stabilizes the peptide for injection .
  4. Storage Conditions: The formulated vaccine is stored at -70°C until administration to maintain stability and efficacy.
Molecular Structure Analysis

The PR1 peptide has a simple molecular structure characterized by its sequence of nine amino acids:

  • Amino Acid Sequence: VLQELNVTV
  • Molecular Weight: Approximately 1000 Da (Daltons)
  • Structure: The peptide's conformation plays a crucial role in its recognition by T cells, which requires proper folding and presentation on HLA-A2 molecules for effective immune activation.

Structural Features

  • The presence of hydrophobic and hydrophilic residues within the sequence contributes to its interaction with major histocompatibility complex molecules.
  • The peptide's binding affinity to HLA-A2 is essential for its immunogenicity, influencing how effectively it can stimulate T cell responses .
Chemical Reactions Analysis

The primary chemical reactions involved in the application of the PR1 vaccine include:

  1. Peptide-MHC Complex Formation: Upon administration, the PR1 peptide binds to HLA-A2 molecules on antigen-presenting cells. This complex formation is crucial for T cell recognition.
  2. T Cell Activation: The binding of the PR1-HLA-A2 complex to T cell receptors triggers a cascade of intracellular signaling events leading to T cell activation, proliferation, and differentiation into cytotoxic T lymphocytes .
  3. Cytotoxic Response: Activated cytotoxic T lymphocytes migrate to sites of leukemia cells expressing the PR1 antigen, leading to targeted killing through perforin and granzymes.
Mechanism of Action

The mechanism of action of the PR1 leukemia peptide vaccine involves several key steps:

  1. Antigen Presentation: After administration, dendritic cells uptake the PR1 peptide and present it on their surface bound to HLA-A2 molecules.
  2. T Cell Priming: Naive CD8+ T cells recognize the PR1-HLA-A2 complex through their T cell receptors, leading to their activation and proliferation.
  3. Cytotoxic Activity: Once activated, these T cells can recognize and kill leukemia cells that present the same antigenic peptide on their surface, contributing to tumor regression.
  4. Immune Memory Formation: A successful vaccination may lead to long-term immune memory against leukemia cells expressing the PR1 antigen, enhancing resistance against relapse .
Physical and Chemical Properties Analysis

The physical and chemical properties of the PR1 peptide vaccine are critical for its efficacy:

  • Stability: The vaccine formulation must remain stable under storage conditions (-70°C) without significant degradation over time.
  • Solubility: The PR1 peptide is soluble in dimethyl sulfoxide but requires emulsification with an adjuvant for effective delivery.
  • pH Sensitivity: The stability of peptides can be affected by pH; thus, formulations are optimized for physiological pH conditions during administration.
Applications

The primary applications of the PR1 leukemia peptide vaccine include:

  • Immunotherapy for Myeloid Malignancies: The vaccine has shown promise in inducing specific immune responses in patients with acute myeloid leukemia, chronic myeloid leukemia, and myelodysplastic syndromes .
  • Clinical Trials: Various phase I/II clinical trials have demonstrated safety and immunogenicity, with some patients achieving significant clinical responses such as complete or partial remissions .
  • Combination Therapies: Research indicates that combining PR1 vaccination with other therapies (e.g., tyrosine kinase inhibitors) may enhance treatment efficacy while controlling residual disease .

Properties

CAS Number

182253-77-6

Product Name

PR1 leukemia peptide vaccine

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C45H79N11O15

Molecular Weight

1014.2 g/mol

InChI

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1

InChI Key

WOACUGNMTZAEJZ-GXLXRQKGSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.